

validating an analytical method for Elacestrant quantification using Elacestrant-d4

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Compound of Interest		
Compound Name:	Elacestrant-d4	
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A Comparative Guide to Validated Analytical Methods for Elacestrant Quantification

This guide provides a detailed comparison of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Elacestrant, a selective estrogen receptor degrader (SERD). The primary method utilizes a deuterated internal standard, **Elacestrant-d4**, for robust analysis in biological matrices, while the alternative method is designed for pharmaceutical dosage forms. This comparison is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical procedures for Elacestrant.

Performance Comparison of Analytical Methods

The following tables summarize the key performance parameters of the two validated LC-MS/MS methods for Elacestrant quantification.

Table 1: Method Utilizing Elacestrant-d4 Internal Standard for Biological Samples[1]



Parameter	Performance Characteristic
Instrumentation	Sciex 5000 mass spectrometer with an Acquity UPLC system
Matrix	Human Plasma, Urine, CSF
Internal Standard	Elacestrant-d4
Linearity Range	0.05–100 ng/mL
Accuracy (% Bias)	< 15% (< 20% for LLOQ)
Precision (% CV)	< 15% (< 20% for LLOQ)
Lower Limit of Quantification (LLOQ)	0.05 ng/mL

Table 2: Method for Pharmaceutical Dosage Forms[2][3]

Parameter	Performance Characteristic
Instrumentation	Agilent1290 Infinity II LC System with tandem mass spectrometry
Matrix	Pharmaceutical Formulations
Internal Standard	Not specified
Linearity Range	25–150 μg/mL (R²=0.99979)
Limit of Detection (LOD)	0.3 μg/mL
Limit of Quantitation (LOQ)	1.0 μg/mL
Intra-day Precision (% RSD)	0.189%
Inter-day Precision (% RSD)	0.405%
Recovery	99.20% to 101.30%

Experimental Protocols



Method 1: Elacestrant Quantification in Biological Matrices using Elacestrant-d4

This method is optimized for the determination of Elacestrant in complex biological matrices.[1]

Sample Preparation (Plasma):

- To 150 μ L of plasma, add 300 μ L of 1% formic acid in water and vortex for 10 seconds.
- Transfer the mixture to a solid-phase extraction (SPE) plate conditioned with 200 μ L of methanol and 200 μ L of 1% formic acid in water.
- Wash the SPE plate with 200 μ L of 1% formic acid in water followed by 200 μ L of methanol.
- Elute the analyte with 100 μL of an elution solvent (acetonitrile:methanol:ammonia [49:49:2, v/v/v]).
- Evaporate the eluate to dryness under nitrogen at approximately 60°C.
- Reconstitute the residue in 200 μL of reconstitution solvent (acetonitrile:water:formic acid [20:80:0.2, v/v/v]) and vortex for 1 minute.
- Inject 5 μL into the LC-MS/MS system.

Chromatographic Conditions:

- Column: Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 μm)
- Mobile Phase: A blended gradient of acetonitrile and 0.1% formic acid in water.
- Flow Rate: 0.8 mL/min

Mass Spectrometric Detection:

- Mode: Multiple Reaction Monitoring (MRM)
- Ion Transitions:



- Elacestrant: m/z 459.35 → 268.15[1]
- **Elacestrant-d4**: m/z 463.35 → 272.23[1]

Method 2: Elacestrant Quantification in Pharmaceutical Dosage Forms

This method is tailored for the analysis of Elacestrant in tablet formulations.[2][3]

Chromatographic Conditions:

- Column: Agilent Eclipse XDB (150 x 4.6 mm, 3.5 μm)
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer.
- Flow Rate: 1.0 mL/min[2][3]

Mass Spectrometric Detection:

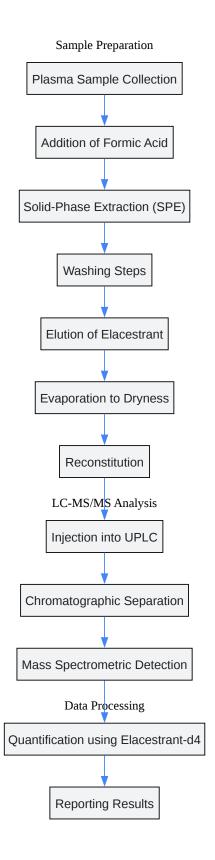
- Mode: Tandem Mass Spectrometry (MS/MS)
- Molecular Ion: m/z 459.6463[2]
- Fragment Ions: m/z 388.5172, 303.41652, 232.316, and a base peak at m/z 174.630[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the validated analytical method for Elacestrant quantification using a deuterated internal standard.





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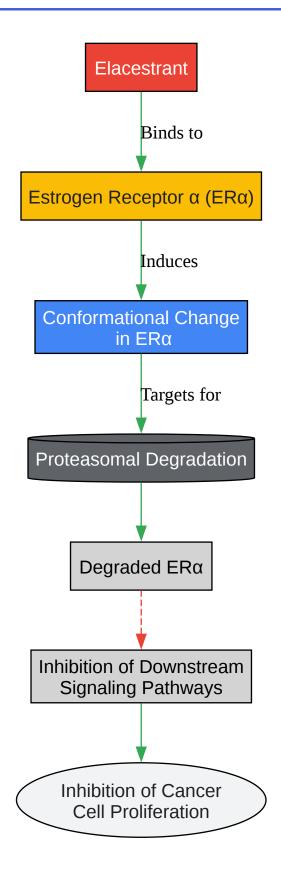
Caption: Workflow for Elacestrant quantification in biological samples.



Elacestrant Signaling Pathway

Elacestrant functions as a selective estrogen receptor degrader (SERD). The diagram below outlines its mechanism of action. Elacestrant binds to the estrogen receptor-alpha (ER α), inducing a conformational change that marks the receptor for degradation by the proteasome. [4][5] This leads to a reduction in ER α levels, thereby inhibiting downstream signaling pathways that promote the proliferation of ER-positive breast cancer cells.[4]





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Caption: Mechanism of action of Elacestrant.



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